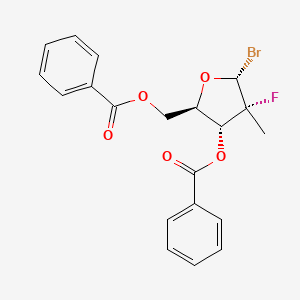![molecular formula C10H11N5O2 B8570472 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid](/img/structure/B8570472.png)
2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with a pyridine derivative to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the tetrazole and pyridine rings.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted tetrazole derivatives.
科学的研究の応用
2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate specific pathways, leading to the desired biological effect .
類似化合物との比較
Similar Compounds
- 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetic acid
- 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]butanoic acid
- 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]pentanoic acid
Uniqueness
2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
特性
分子式 |
C10H11N5O2 |
|---|---|
分子量 |
233.23 g/mol |
IUPAC名 |
2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C10H11N5O2/c1-6(10(16)17)8-3-4-9(12-7(8)2)15-5-11-13-14-15/h3-6H,1-2H3,(H,16,17) |
InChIキー |
IYOCUVQGHGDSQI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N2C=NN=N2)C(C)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 2-[4-(2-aminoethyl)phenoxy]acetate](/img/structure/B8570447.png)








